Tetraethyl propane-1,2,2,3-tetracarboxylate

Catalog No.
S12393047
CAS No.
7460-75-5
M.F
C15H24O8
M. Wt
332.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethyl propane-1,2,2,3-tetracarboxylate

CAS Number

7460-75-5

Product Name

Tetraethyl propane-1,2,2,3-tetracarboxylate

IUPAC Name

tetraethyl propane-1,2,2,3-tetracarboxylate

Molecular Formula

C15H24O8

Molecular Weight

332.35 g/mol

InChI

InChI=1S/C15H24O8/c1-5-20-11(16)9-15(13(18)22-7-3,14(19)23-8-4)10-12(17)21-6-2/h5-10H2,1-4H3

InChI Key

MWRALIMEHCNIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC

Tetraethyl propane-1,2,2,3-tetracarboxylate (TPTC) is a highly functionalized aliphatic tetraester characterized by its four ethyl carboxylate groups attached to a compact propane backbone. With a molecular weight of 332.35 g/mol and a high boiling point of 393.8 °C, this compound is primarily procured as a low-volatility, non-phthalate plasticizer and a versatile crosslinking precursor . Its dense ester functionalization provides exceptional compatibility with polar polymer matrices, making it a critical raw material for industrial formulators transitioning away from traditional phthalates and seeking higher thermal retention than standard citric acid esters [1].

Procurement Fit

Thermal window distillation support
Intermediate boiling point fills gap between ethane and butane homologs — avoids premature volatility or excessive energy input during distillation.
Biphasic extraction compatibility
Lower density relative to tetramethyl analog supports conventional phase separation with common organic solvents and reduces emulsion risk.
Regioselective synthesis handle
Asymmetric 1,2,2,3-substitution with geminal diesters provides differential reactivity — suitable for sequential functionalization in dendrimer and multistep routes.

Substituting TPTC with conventional plasticizers like bis(2-ethylhexyl) phthalate (DEHP) or acetyl tributyl citrate (ATBC) introduces critical performance and regulatory trade-offs [1]. While phthalates face stringent regulatory phase-outs due to toxicity concerns, common non-toxic alternatives like ATBC suffer from higher volatility, leading to plasticizer migration and loss of flexibility over time under thermal stress. TPTC’s tetracarboxylate structure not only ensures regulatory compliance as a non-phthalate aliphatic ester but also delivers superior thermal stability and lower evaporative loss during high-temperature polymer processing . This makes it non-interchangeable for long-life flexible formulations where permanent plasticization is required.

Substitution Risk

Chain-length mismatch alters distillation profile
Ethane or butane analogs shift boiling point and density, requiring re-optimization of thermal separation parameters — solvent compatibility may not transfer directly.
Isomer substitution pattern is not interchangeable
Symmetric 1,1,3,3-isomer lacks the regioselectivity of the 1,2,2,3 pattern; substitution can restrict sequential ester activation and alter synthetic route feasibility.
Density difference affects phase behavior
Tetramethyl analog’s higher density may cause phase inversion or emulsion issues in standard aqueous-organic workups — direct replacement risks reproducibility.

Thermal Stability vs. Citrate Esters

Tetraethyl propane-1,2,2,3-tetracarboxylate exhibits a boiling point of 393.8 °C, which is significantly higher than mainstream aliphatic plasticizers such as acetyl tributyl citrate (ATBC, ~327 °C) . This nearly 67 °C difference in boiling point directly translates to reduced evaporative loss (VOC emissions) during high-temperature melt extrusion and calendering processes, ensuring the plasticizer remains locked within the polymer matrix [1].

Evidence DimensionBoiling Point / Volatility Indicator
Target Compound Data393.8 °C at 760 mmHg
Comparator Or BaselineAcetyl tributyl citrate (ATBC) at ~327 °C
Quantified Difference+66.8 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

A higher boiling point ensures minimal plasticizer migration and loss during the thermal processing of polymers, extending the flexible lifespan of the final product.

Boiling Point
Reported
393.8°C vs. Ethane 377.2°C / Butane 401.7°C
Intermediate thermal window supports distillation-based purification without premature loss or high energy demand.
At 760 mmHg; data from Chemsrc and Molbase.

Polar Compatibility in Polymers

The molecular architecture of TPTC features four ethyl ester groups concentrated on a short C3 backbone, resulting in a high density of polar oxygen atoms (O:C ratio of 8:15) . This dense functionalization provides stronger dipole-dipole interactions with polar polymers like PVC and polylactic acid (PLA) compared to traditional diesters like diisononyl phthalate (DINP), which possess longer, non-polar aliphatic chains. The high density (1.145 g/cm³) further reflects its compact, highly functionalized nature, which enhances its solvation efficiency and reduces the risk of exudation over time [1].

Evidence DimensionEster Group Density / Polarity
Target Compound Data4 ester groups per 15 carbon atoms (O:C ratio 0.53)
Comparator Or BaselineDINP (2 ester groups per 26 carbon atoms, O:C ratio 0.15)
Quantified Difference3.5x higher oxygen-to-carbon ratio
ConditionsMolecular structure analysis for polymer compatibility

Higher ester density improves compatibility with polar polymers, preventing plasticizer bleeding and ensuring uniform flexibility.

Liquid Density
Reported
1.145 g/cm³ vs. Tetramethyl 1.232 g/cm³ (−7.1%)
Lower density supports conventional biphasic separation with common organic solvents.
Ambient temperature; values from Chemsrc and Molbase.

Regulatory Safety vs. Phthalates

As an aliphatic tetracarboxylate, TPTC is completely free of the aromatic ortho-phthalate ring structure that triggers endocrine disruption concerns and REACH restrictions associated with DEHP and DBP [1]. Unlike these legacy plasticizers, the aliphatic ester linkages in TPTC are not subject to SVHC (Substances of Very High Concern) authorizations, allowing formulators to achieve equivalent or superior plasticization efficiency while completely bypassing the regulatory hurdles of Schedule 14 restricted substances [2].

Evidence DimensionRegulatory Restriction Status
Target Compound DataAliphatic ester (Non-phthalate, unrestricted)
Comparator Or BaselineDEHP / DBP (Ortho-phthalates, SVHC restricted)
Quantified DifferenceComplete elimination of ortho-phthalate regulatory risk
ConditionsREACH and global toxicity frameworks

Procuring TPTC allows manufacturers to future-proof their flexible polymer products against tightening global bans on phthalate plasticizers.

HPLC Method
Reported method context
Published Newcrom R1 RP-HPLC method (MeCN/H₂O/H₃PO₄) demonstrated for target compound; no dedicated method identified for tetramethyl analog.
Pre‑validated method reduces analytical development burden for lot‑release testing.
Method from Sielc Technologies Application Note (2018).
Substitution Pattern
Class‑level
1,2,2,3‑isomer: asymmetric, geminal C2 diesters + terminal C1/C3 monoesters. 1,1,3,3‑isomer: symmetric geminal diesters at both ends.
Asymmetric pattern may enable sequential reactivity and regioselective dendrimer core construction.
Inferred from dendrimer synthesis methodology; direct isomeric reactivity comparison not identified.

High-Temperature PVC and PLA Compounding

TPTC is the optimal choice for flexible polymer formulations requiring high-temperature melt processing. Its 393.8 °C boiling point prevents the evaporative losses and fuming commonly seen with standard citrate esters, ensuring consistent material properties post-extrusion [1].

Long-Life Flexible Consumer Goods

Due to its high ester density and excellent polymer matrix compatibility, TPTC is highly suited for manufacturing durable flexible plastics that must resist plasticizer migration and exudation over years of use, outperforming less polar aliphatic diesters [1].

Crosslinker and Polycarboxylic Acid Synthesis

Beyond direct plasticization, the four ethyl ester groups of TPTC serve as a versatile, protected precursor for the synthesis of highly functionalized dendrimers, crosslinkers, and specialized metal-organic framework (MOF) ligands in advanced materials research .

Application Fit Matrix

Application
Selection Property
Validation Focus
Thermally demanding multistep synthesis
Intermediate boiling point and thermal stability window
Confirm thermal behavior and distillation yield under process conditions
Aqueous‑organic biphasic extraction
Liquid density and phase‑separation profile
Validate clean phase separation with target solvent system
Regioselective dendrimer core construction
Asymmetric 1,2,2,3‑substitution pattern
Verify differential reactivity at geminal vs. terminal esters under reaction conditions
Quality‑controlled procurement and QC testing
Published dedicated HPLC method
Assess method transferability to in‑house systems and required separation performance

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Exact Mass

332.14711772 g/mol

Monoisotopic Mass

332.14711772 g/mol

Heavy Atom Count

23

UNII

DP2DBE4KD7

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